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Compound of Interest

Compound Name: 4-(Prop-2-en-1-yl)benzene-1,3-diol

Cat. No.: B3048227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for 4-allylresorcinol, a phenolic compound of interest in various research

fields. The following sections detail the predicted nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data, outline standardized experimental protocols for their acquisition, and

present a logical workflow for the structural elucidation of this compound.

Core Spectroscopic and Spectrometric Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry

fragmentation data for 4-allylresorcinol. These predictions are based on established principles

of NMR and MS, considering the substituent effects of the allyl and hydroxyl groups on the

resorcinol ring.

Table 1: Predicted ¹H NMR Data for 4-Allylresorcinol
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-2 6.8 - 7.0 d ~2.5

H-5 6.2 - 6.4 dd ~8.5, 2.5

H-6 6.2 - 6.4 d ~8.5

-OH (C-1, C-3) 4.5 - 5.5 br s -

H-1' 3.2 - 3.4 d ~6.5

H-2' 5.8 - 6.0 m -

H-3'a 5.0 - 5.2 dq ~17.0, 1.5

H-3'b 5.0 - 5.2 dq ~10.0, 1.5

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for 4-Allylresorcinol
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 155 - 157

C-2 130 - 132

C-3 155 - 157

C-4 120 - 122

C-5 108 - 110

C-6 102 - 104

C-1' 35 - 37

C-2' 137 - 139

C-3' 115 - 117

Solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.
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Table 3: Predicted Mass Spectrometry (Electron
Ionization - EI) Data for 4-Allylresorcinol

m/z Relative Intensity Proposed Fragment

150 High [M]⁺ (Molecular Ion)

131 Moderate [M - CH₃ - H₂O]⁺

121 Moderate [M - C₂H₅]⁺

107 High
[M - C₃H₅]⁺ (Loss of allyl

group)

77 Moderate [C₆H₅]⁺

Experimental Protocols
The acquisition of high-quality spectroscopic and spectrometric data is crucial for the

unambiguous identification and characterization of 4-allylresorcinol. The following are detailed,

generalized protocols for NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of purified 4-allylresorcinol in 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or dimethyl sulfoxide-d₆, DMSO-d₆)

in a standard 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration (0.00 ppm).

2. ¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-

sensitive probe.

Acquisition Parameters:
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Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K (25 °C).

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential

window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and

baseline correct the resulting spectrum.

3. ¹³C NMR Spectroscopy:

Instrument: Same as for ¹H NMR, but tuned to the ¹³C frequency.

Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K (25 °C).

Processing: Apply a Fourier transform to the FID with an exponential window function (line

broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Mass Spectrometry (MS)
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1. Sample Preparation:

Prepare a dilute solution of 4-allylresorcinol (approximately 1 mg/mL) in a volatile organic

solvent such as methanol or acetonitrile.

2. Electron Ionization (EI) Mass Spectrometry:

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

MS system.

Ionization Method: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-500.

Inlet System: For GC-MS, use a suitable capillary column (e.g., DB-5ms) with a temperature

program designed to elute 4-allylresorcinol. For a direct insertion probe, the sample is

introduced directly into the ion source and heated to achieve volatilization.

3. Electrospray Ionization (ESI) Mass Spectrometry:

Instrument: A liquid chromatograph-mass spectrometer (LC-MS).

Ionization Method: Electrospray Ionization (ESI), typically in negative ion mode for phenolic

compounds.

Mobile Phase: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol),

often with a small amount of additive like formic acid (for positive mode) or ammonium

hydroxide (for negative mode) to enhance ionization.

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

Mass Range: m/z 50-1000.

Capillary Voltage: 3-5 kV.
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Nebulizing Gas Flow: As per instrument optimization.

Drying Gas Temperature: As per instrument optimization.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic and spectrometric

analysis of a synthesized or isolated sample of 4-allylresorcinol.
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Caption: Workflow for Spectroscopic and Spectrometric Analysis.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 4-
Allylresorcinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3048227#spectroscopic-data-for-4-allylresorcinol-1h-
nmr-13c-nmr-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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